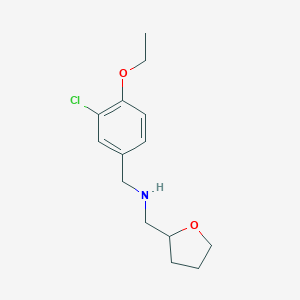amine](/img/structure/B275590.png)
[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a propylamine chain substituted with a methoxy group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 3-methoxypropylamine.
Reaction: The benzyl chloride undergoes a nucleophilic substitution reaction with the amine group of 3-methoxypropylamine.
Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Products may include secondary or tertiary amines.
Substitution: Products may include brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-dimethoxybenzyl)-N-methylamine: Similar structure but with a methyl group instead of a propylamine chain.
N-(2,3-dimethoxybenzyl)-N-ethylamine: Similar structure but with an ethyl group instead of a propylamine chain.
Uniqueness
[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine is unique due to the presence of both a benzyl group with methoxy substitutions and a propylamine chain with a methoxy substitution. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further study.
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H21NO3/c1-15-9-5-8-14-10-11-6-4-7-12(16-2)13(11)17-3/h4,6-7,14H,5,8-10H2,1-3H3 |
Clé InChI |
PZZPTTWNGVXSJR-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=C(C(=CC=C1)OC)OC |
SMILES canonique |
COCCCNCC1=C(C(=CC=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)

![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275519.png)


![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}ethanol](/img/structure/B275528.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B275530.png)
